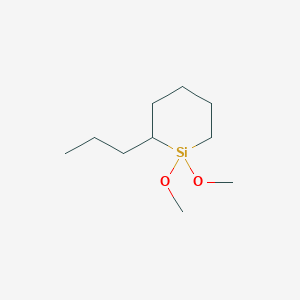
1,1-Dimethoxy-2-propylsilinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethoxy-2-propylsilinane: is an organosilicon compound with the molecular formula C5H14O2Si It is a derivative of silane, where two methoxy groups and a propyl group are attached to the silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dimethoxy-2-propylsilinane can be synthesized through several methods. One common approach involves the reaction of propyltrichlorosilane with methanol in the presence of a base such as pyridine. The reaction proceeds as follows:
[ \text{CH3CH2CH2SiCl3} + 2 \text{CH3OH} \rightarrow \text{CH3CH2CH2Si(OCH3)2} + 2 \text{HCl} ]
The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures higher efficiency and yield compared to batch processes. Catalysts such as tin or titanium compounds may be used to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethoxy-2-propylsilinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the methoxy groups to hydrogen, yielding silanes.
Substitution: The methoxy groups can be substituted with other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed.
Major Products Formed
Oxidation: Silanols (e.g., propylsilanediol) and siloxanes.
Reduction: Propylsilane.
Substitution: Propylsilyl halides or amines.
Scientific Research Applications
1,1-Dimethoxy-2-propylsilinane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds. Its reactivity makes it valuable in the development of new materials and catalysts.
Biology: The compound can be used to modify surfaces of biological materials, enhancing their properties for specific applications such as drug delivery.
Medicine: Research is ongoing into its potential use in medical devices and implants due to its biocompatibility.
Industry: It is employed in the production of silicone-based materials, which are used in a wide range of products from lubricants to sealants.
Mechanism of Action
The mechanism by which 1,1-Dimethoxy-2-propylsilinane exerts its effects depends on the specific reaction it undergoes. Generally, the silicon atom acts as a central point for nucleophilic attack due to its partial positive charge. This allows for various substitutions and additions to occur, leading to the formation of new compounds. The methoxy groups can be hydrolyzed to form silanols, which can further condense to form siloxanes.
Comparison with Similar Compounds
1,1-Dimethoxy-2-propylsilinane can be compared with other similar compounds such as:
1,1-Dimethoxy-2-methylsilinane: Similar structure but with a methyl group instead of a propyl group. It has different reactivity and applications.
1,1-Dimethoxy-2-ethylsilinane: Contains an ethyl group, leading to variations in physical and chemical properties.
1,1-Dimethoxy-2-phenylsilinane:
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Properties
CAS No. |
189300-31-0 |
|---|---|
Molecular Formula |
C10H22O2Si |
Molecular Weight |
202.37 g/mol |
IUPAC Name |
1,1-dimethoxy-2-propylsilinane |
InChI |
InChI=1S/C10H22O2Si/c1-4-7-10-8-5-6-9-13(10,11-2)12-3/h10H,4-9H2,1-3H3 |
InChI Key |
JERRHVAADWECHP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCCC[Si]1(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


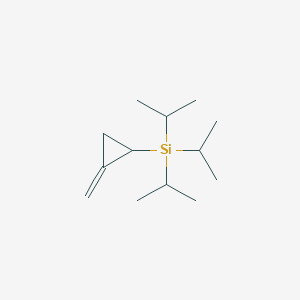
![1-Chloro-4-[(1-fluoropropadienyl)sulfanyl]benzene](/img/structure/B14253827.png)
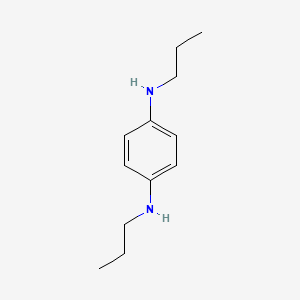
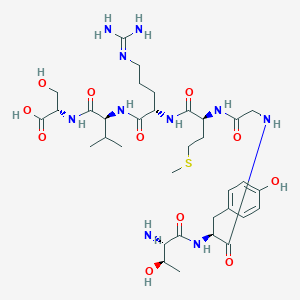

![6-[Hydroxy(phenyl)methylidene]-2-iminocyclohex-4-ene-1,3-dione](/img/structure/B14253847.png)
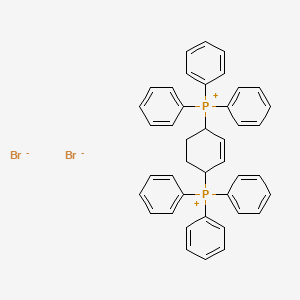
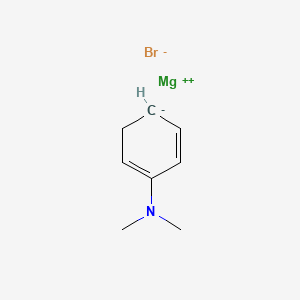

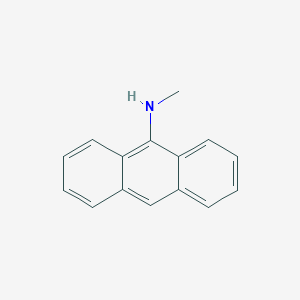
![2-Piperidinone, 6-ethoxy-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14253891.png)
![N-Methyl-N-{[(trimethylstannyl)sulfanyl]carbonothioyl}butan-1-amine](/img/structure/B14253907.png)
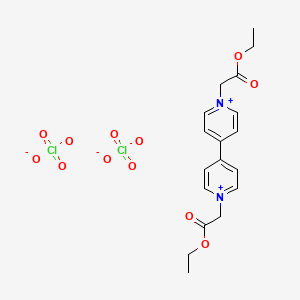
![Trihydroxy-[4-[2-(4-trihydroxysilylphenyl)ethenyl]phenyl]silane](/img/structure/B14253918.png)
